molecular formula C9H12FN2O8P B095003 5-Fluoro-2'-deoxyuridine-5'-monophosphate CAS No. 134-46-3

5-Fluoro-2'-deoxyuridine-5'-monophosphate

Cat. No. B095003
CAS RN: 134-46-3
M. Wt: 326.17 g/mol
InChI Key: HFEKDTCAMMOLQP-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) is a synthetic nucleotide analog that has been extensively studied for its potential as an anti-cancer agent. FdUMP is a potent inhibitor of thymidylate synthase, an enzyme that is essential for DNA synthesis and repair.

Scientific Research Applications

Electroporation Study

A study by Jastreboff et al. (1987) demonstrated the application of electroporation for introducing 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) into cells. This method allowed for the investigation of cytotoxic effects, as it was found that FdUMP markedly inhibited both DNA synthesis and cell growth in a time-dependent manner after electroporation, showcasing its potential in cellular studies and drug delivery research (Jastreboff et al., 1987).

Nucleoside Conjugates

The work of An et al. (1986) focused on the preparation of 5-fluoro-2'-deoxyuridine conjugates with corticosteroids. These compounds demonstrated enzymatic hydrolysis to yield FdUMP, which could then be further hydrolyzed to 5-fluoro-2'-deoxyuridine. This study provided a foundation for the development of new compounds that could be used in the treatment of diseases, potentially offering insights into drug design and delivery (An, West, & Hong, 1986).

Intracellular Pools and DNA Incorporation

Ingraham et al. (1982) investigated the intracellular pools of FdUMP in cultured human lymphoblasts treated with FdUrd. The study highlighted the significance of FdUMP and its metabolites in DNA synthesis, revealing the mechanisms by which FdUMP influences cellular processes, particularly in the context of chemotherapy (Ingraham, Tseng, & Goulian, 1982).

Conversion to Antineoplastic Drug

A study by De Flora et al. (1988) explored the conversion of encapsulated FdUMP to 5-fluoro-2'-deoxyuridine, an antineoplastic drug, in human erythrocytes. This conversion was catalyzed by erythrocyte pyrimidine 5'-nucleotidase, providing an innovative approach for drug delivery, especially for targeting liver metastases from colorectal carcinomas (De Flora et al., 1988).

Synthesis of Derivatives for Cancer Treatment

Phelps et al. (1980) synthesized derivatives of FdUrd, such as 5-fluoro-2'-deoxyuridine 5'-phosphorodiamidates, to study their biological activity in inhibiting the growth of cancer cells. This research contributes to the development of new chemotherapeutic agents and enhances our understanding of how modified nucleoside analogs can be used in cancer therapy (Phelps, Woodman, & Danenberg, 1980).

Dimeric Fluoropyrimidine Molecules as Pre-prodrugs

Gasparini et al. (1994) synthesized a novel dimeric fluoropyrimidine molecule, which served as a remote precursor of FdUMP in human erythrocytes. This study opened new avenues for using such compounds as pre-prodrugs for targeted drug delivery, specifically in treating tumors (Gasparini et al., 1994).

properties

CAS RN

134-46-3

Product Name

5-Fluoro-2'-deoxyuridine-5'-monophosphate

Molecular Formula

C9H12FN2O8P

Molecular Weight

326.17 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H12FN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1

InChI Key

HFEKDTCAMMOLQP-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)O)O

Other CAS RN

88410-68-8
134-46-3

synonyms

5 Fluoro 2' Deoxyuridine 5' Monophosphate
5-Fluoro-2'-Deoxyuridine-5'-Monophosphate
FdUMP
Fluorodeoxyuridylate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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